Product packaging for Prolyl-beta-naphthylamide(Cat. No.:CAS No. 16037-15-3)

Prolyl-beta-naphthylamide

Cat. No.: B094934
CAS No.: 16037-15-3
M. Wt: 240.3 g/mol
InChI Key: IEZATIIUZVDELT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Naphthylamide Substrates in Enzymology

Naphthylamide substrates are a class of synthetic compounds instrumental in the field of enzymology for the detection and quantification of peptidase activity. The fundamental principle behind their use lies in their chemical structure: an amino acid or a peptide is linked to a naphthylamine molecule via an amide bond. This bond is the target for specific peptidases.

The enzymatic hydrolysis of the amide bond by a peptidase releases the naphthylamine moiety. nih.govnih.gov Beta-naphthylamine, the liberated product, possesses inherent fluorescent properties, allowing for its detection and quantification using fluorometry. nih.gov This provides a sensitive and continuous method for monitoring enzyme activity. Alternatively, the released naphthylamine can be coupled with a diazonium salt to produce a colored azo dye. This colorimetric detection method allows for the quantification of enzyme activity using spectrophotometry. google.com The intensity of the fluorescence or color produced is directly proportional to the amount of liberated naphthylamine, and thus, to the activity of the enzyme.

The specificity of the assay is determined by the amino acid or peptide sequence attached to the naphthylamine. Different peptidases exhibit specificity for particular amino acid sequences at their cleavage sites. By synthesizing various naphthylamide derivatives with different peptide chains, researchers can create specific substrates for a wide range of peptidases. For example, Glycyl-L-proline-1-naphthylamide is used as a substrate for dipeptidyl peptidase IV. nih.gov

Historical Development and Significance of Prolyl-beta-naphthylamide in Research

The use of naphthylamide substrates in enzymology dates back to the mid-20th century. A pivotal moment in the development of substrates for proline-specific peptidases was in 1966, with the description of a "new dipeptide naphthylamidase" that could hydrolyze glycyl-prolyl-beta-naphthylamide. google.comnih.gov This discovery laid the groundwork for the synthesis and application of more specific substrates like this compound.

This compound, specifically L-Proline β-naphthylamide, emerged as a crucial tool for studying a class of enzymes known as prolyl peptidases. These enzymes play vital roles in various physiological processes by cleaving peptide bonds involving proline residues. This compound has been instrumental in the characterization of several key enzymes:

Dipeptidyl Peptidase IV (DPP-IV): Also known as CD26, DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. eurofinsdiscovery.com this compound and its derivatives have been extensively used in assays to determine DPP-IV activity in various tissues and biological fluids. nih.govnih.govelabscience.com The study of DPP-IV is particularly significant due to its role in glucose metabolism, making it a therapeutic target for type 2 diabetes. nih.goveurofinsdiscovery.com

Prolyl Aminopeptidase (B13392206) (PAP): This enzyme specifically removes N-terminal proline residues from peptides. This compound is a preferred substrate for PAP, exhibiting a low Michaelis constant (Km), which indicates a high affinity of the enzyme for this substrate. nih.gov Studies using this substrate have helped to purify and characterize PAP from various sources, including bacteria and plants. nih.govnih.govasm.org

Proline-beta-naphthylamidase: Research has led to the purification and characterization of novel enzymes based on their ability to hydrolyze this compound. For instance, an enzyme from porcine intestinal mucosa was identified and characterized by its efficient hydrolysis of this substrate. researchgate.netnih.gov

The hydrochloride salt of L-Proline β-naphthylamide is often used in research due to its improved solubility in aqueous buffers, which is essential for enzymatic assays. chemimpex.com The compound's utility extends to various research applications, from fundamental enzyme characterization to the screening of potential enzyme inhibitors. A recent application has seen its use in the development of a detection device for Candida albicans, which secretes an L-proline aminopeptidase that hydrolyzes the substrate, leading to a color change. acs.org

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Properties of this compound

PropertyValueSource
Chemical FormulaC15H16N2O nih.gov
Molecular Weight240.30 g/mol nih.gov
IUPAC Name(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide nih.gov
SynonymsL-proline 2-naphthylamide, Prolyl-2-naphthylamide nih.gov
FormPowder sigmaaldrich.com
ColorWhite to off-white sigmaaldrich.com
Storage Temperature−20°C sigmaaldrich.com

Properties of L-Proline β-naphthylamide hydrochloride

PropertyValueSource
CAS Number97216-16-5 chemimpex.comsigmaaldrich.com
Molecular FormulaC15H17ClN2O chemimpex.com
Molecular Weight276.76 g/mol sigmaaldrich.com
Melting Point272 - 278 °C chemimpex.com
Assay≥99% sigmaaldrich.com

Kinetic Parameters of Enzymes with Proline-Containing Naphthylamide Substrates

EnzymeSubstrateKm Value (M)Source
Prolyl aminopeptidase (Triticale seedlings)Pro-β-NA1.47 x 10⁻⁵ nih.gov
Dipeptidyl peptidase IV (Human serum)Glycyl-L-proline-1-naphthylamide7.2 x 10⁻⁴ nih.gov
Thyrotropin-releasing hormone deamidase (Rat brain)L-pyroglutamyl-Nim-benzylhistidyl-L-prolyl-beta-naphthylamide3.4 x 10⁻⁵ nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B094934 Prolyl-beta-naphthylamide CAS No. 16037-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZATIIUZVDELT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936283
Record name N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16037-15-3
Record name (2S)-N-2-Naphthalenyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16037-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolyl-beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Hydrolysis and Substrate Specificity of Prolyl Beta Naphthylamide

Proline Iminopeptidases (Prolyl Aminopeptidases)

Proline iminopeptidases (PIPs), also referred to as prolyl aminopeptidases (PAPs), are exopeptidases that catalyze the removal of an N-terminal proline residue from peptides and proteins. ebi.ac.uknih.gov The unique cyclic structure of proline makes peptide bonds involving this amino acid resistant to cleavage by many common proteases, necessitating the action of these specialized enzymes. researchgate.net Prolyl-beta-naphthylamide is a synthetic substrate that, upon hydrolysis, releases β-naphthylamine, a compound that can be detected colorimetrically, providing a means to assay the activity of these enzymes. jst.go.jpthermofisher.com

Specificity for N-terminal Proline Residues

Proline iminopeptidases exhibit a high degree of specificity for peptides with proline at the N-terminus. ebi.ac.uknih.gov These enzymes belong to the S33 family of serine peptidases and utilize a catalytic triad (B1167595) of serine, histidine, and aspartate to carry out the hydrolysis of the peptide bond. ebi.ac.uk The active site of these enzymes contains a hydrophobic pocket that accommodates the proline residue, contributing to their substrate specificity. embopress.org While their primary targets are N-terminal proline residues, some prolyl aminopeptidases can also cleave other amino acids, such as alanine (B10760859), from the N-terminus, albeit with much lower efficiency. embopress.orguniprot.org

Characterization of this compound Hydrolysis by PIPs/PAPs from Microbial Sources

Microorganisms are a rich source of proline iminopeptidases, and the hydrolysis of this compound has been instrumental in their characterization.

Lactobacillus delbrueckii subsp. bulgaricus possesses a proline iminopeptidase that readily hydrolyzes this compound. uniprot.orgnih.gov This enzyme demonstrates high specificity for di- or tripeptides with an N-terminal proline and is unable to hydrolyze longer peptides. uniprot.org It can also hydrolyze peptides with N-terminal alanine, glycine (B1666218), and leucine (B10760876) to some extent. uniprot.org

The proline iminopeptidase from Bacillus coagulans has been purified and shown to be most active at a pH of 7.3 using this compound as the substrate. nih.gov This enzyme hydrolyzes bonds where proline is the N-terminal residue and is classified as a sulfhydryl enzyme, as it is inhibited by p-chloromercuribenzoate (PCMB). nih.gov

Serratia marcescens produces a prolyl aminopeptidase (B13392206) that also effectively hydrolyzes this compound. nih.gov Interestingly, this enzyme shows a comparatively higher rate of hydrolysis for alanine-containing substrates than other bacterial prolyl aminopeptidases. nih.gov An unusual feature of the S. marcescens enzyme is an extra space at the bottom of its hydrophobic proline-binding pocket. nih.gov

Bacterial Source Optimal pH Inhibitors Key Findings
Lactobacillus delbrueckii subsp. bulgaricus6-7 uniprot.org3,4-dichloroisocoumarin, bestatin, heavy metal ions uniprot.orgHigh specificity for N-terminal proline on di- and tripeptides. uniprot.org
Bacillus coagulans7.3 nih.govp-chloromercuribenzoate (PCMB) nih.govA monomeric sulfhydryl enzyme. nih.gov
Serratia marcescens8.0 nih.govNot specifiedPossesses an extra space in the active site, allowing for hydrolysis of acetylated hydroxyproline (B1673980). nih.gov

The pathogenic yeast Candida albicans secretes an L-proline aminopeptidase that hydrolyzes L-prolyl-beta-naphthylamide. acs.org This enzymatic activity is utilized in rapid colorimetric tests for the detection of C. albicans. thermofisher.comacs.org The presence of this enzyme is linked to the organism's ability to utilize proline as an energy source, which is a key factor in its pathogenicity. diva-portal.org

This compound as a Substrate for Plant Aminopeptidases (e.g., Triticale)

Prolyl aminopeptidases are also present in plants. An enzyme isolated from the shoots of triticale seedlings has been shown to hydrolyze this compound. nih.gov This plant-derived aminopeptidase exhibits a preference for substrates with N-terminal proline or hydroxyproline but can also act on β-naphthylamides of alanine, phenylalanine, and leucine. nih.gov The enzyme from triticale was found to have the lowest Michaelis constant (K_m) for this compound, indicating a high affinity for this substrate. nih.gov Another study on a monomeric prolyl aminopeptidase from Triticosecale (TsPAP1) also demonstrated its capability to hydrolyze this compound. nih.gov

Plant Source Optimal pH Optimal Temperature K_m for Pro-β-NA
Triticale (shoots)7.5 nih.gov37°C nih.gov1.47 x 10⁻⁵ M nih.gov
Triticosecale (TsPAP1)Not specifiedNot specifiedNot specified

Mammalian Prolyl Aminopeptidases and this compound Interaction

Mammalian tissues and body fluids also contain prolyl aminopeptidases. jst.go.jpscispace.com An enzyme purified from porcine intestinal mucosa efficiently hydrolyzes this compound, showing the highest catalytic efficiency (k_cat/K_m) with this substrate compared to other amino acid-β-naphthylamides like those of glycine, leucine, and alanine. researchgate.netnih.gov This enzyme, identified as a serine hydrolase, has an optimal pH of around 9 for the hydrolysis of this compound. researchgate.netnih.gov It is important to note that while the bacterial form of prolyl aminopeptidase hydrolyzes both polyproline and this compound, the mammalian enzyme is generally not specific for prolyl bonds and may be identical to leucyl aminopeptidase (EC 3.4.11.1). expasy.orgcathdb.info

Studies in Kidney and Urinary Extracts

The kidney is a primary site for the expression of various peptidases involved in peptide metabolism. Research has shown that kidney extracts possess the enzymatic machinery capable of hydrolyzing proline-containing naphthylamide substrates. While direct studies focusing exclusively on the hydrolysis of the simple L-Prolyl-beta-naphthylamide are not extensively detailed in the available literature, the capacity of kidney tissue to process such compounds is evident from studies on related substrates.

The kidney exhibits high levels of Dipeptidyl Peptidase-4 (DPP-4), an enzyme initially identified by its ability to hydrolyze Glycyl-Prolyl-beta-naphthylamide. acs.orge-dmj.org This indicates a proficient enzymatic environment for the cleavage of the prolyl-naphthylamide bond. Furthermore, studies on rat kidney have utilized Z-Gly-Pro-beta-naphthylamide as a substrate to measure the activity of prolyl endopeptidase, another key enzyme in proline metabolism. oup.com The enzymatic hydrolysis of various amino acid beta-naphthylamides by particle-bound aminopeptidases in rat kidney has also been an area of investigation. nih.gov

In urinary extracts, the presence of peptidases that can hydrolyze beta-naphthylamide substrates has been documented. nih.gov For instance, Dipeptidyl Peptidase-4 activity has been measured in urine using substrates like Glycyl-Prolyl 4-methoxy-beta-naphthylamide, highlighting the potential for the urinary excretion of enzymes capable of cleaving prolyl-naphthylamide bonds. d-nb.info

SourceEnzyme/ActivitySubstrate Used in Study
KidneyDipeptidyl Peptidase-4 (DPP-4)Glycyl-Prolyl-beta-naphthylamide
Rat KidneyProlyl EndopeptidaseZ-Gly-Pro-beta-naphthylamide
Rat KidneyAminopeptidasesAmino acid beta-naphthylamides
UrineDipeptidyl Peptidase-4 (DPP-4)Glycyl-Prolyl 4-methoxy-beta-naphthylamide
Research on Pig Liver Proline-beta-naphthylamidases

Extensive research has been conducted on proline-beta-naphthylamidases from porcine sources, particularly the liver and intestinal mucosa. An enzyme that hydrolyzes Proline-beta-naphthylamide was purified to apparent homogeneity from porcine intestinal mucosa. researchgate.net This enzyme demonstrated a high specificity for aminopeptidase substrates, with Proline-beta-naphthylamide being the most efficiently hydrolyzed, as determined by its kcat/Km value. researchgate.net The optimal pH for the hydrolysis of this substrate was found to be around 9. researchgate.net

Further studies have revealed that proline-beta-naphthylamidase from pig liver is closely related to the gamma-subunit of pig liver esterase (PLE) and porcine intestinal carboxylesterase (PICE). oup.comnih.govnih.gov The amino acid sequence of proline-beta-naphthylamidase shows a 97% identity with PICE. oup.com Biochemical characterization of the recombinant pig liver esterase confirmed a high preference for Proline-beta-naphthylamide, a characteristic specificity of the gamma-subunit of PLE. nih.gov The amidase activity of these enzymes is typically determined photometrically using Proline-beta-naphthylamide as the substrate. oup.comoup.com

Enzyme/SourceKey FindingsOptimal pH
Proline-beta-naphthylamidase (Porcine Intestinal Mucosa)Purified to homogeneity; consists of three identical subunits; most efficiently hydrolyzes Proline-beta-naphthylamide among tested aminopeptidase substrates. researchgate.net~9.0
Pig Liver Esterase (gamma-subunit) / Proline-beta-naphthylamidaseShows high preference for Proline-beta-naphthylamide; recombinant form (rPLE) is active as a trimer with an optimal pH of 8.0 and temperature of 60°C. nih.gov8.0
Porcine Intestinal Carboxylesterase (PICE)Shares 97% identity with proline-beta-naphthylamidase; exhibits both esterase and amidase activity. oup.com8.0-9.0

Other Peptidases Utilizing Proline-Containing Naphthylamide Derivatives

Beyond enzymes that act on the simple this compound, a range of other peptidases have been characterized using more complex proline-containing naphthylamide derivatives. These substrates are often designed to confer greater specificity for a particular enzyme.

Dipeptidyl Peptidases (e.g., DPPIV, DPPII) and Glycyl-Prolyl-beta-naphthylamide Hydrolysis

Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5) was first identified as a new dipeptide naphthylamidase through its ability to hydrolyze Glycyl-Prolyl-beta-naphthylamide. acs.orgscispace.comnih.gov This enzyme is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. The hydrolysis of Glycyl-Prolyl-beta-naphthylamide is a standard assay for DPP-IV activity. nih.gov For instance, DPP-IV purified from human placenta shows an optimal pH of 8.5 for the hydrolysis of this substrate. scispace.com Kinetic studies of DPP-IV from human lymphocytes have also been performed using this substrate. nih.gov

Dipeptidyl Peptidase II (DPP-II, EC 3.4.14.2), another serine peptidase, is typically assayed using Lys-Ala-beta-naphthylamide. While its primary substrates are different from DPP-IV, the use of naphthylamide derivatives is a common feature in the study of this class of enzymes.

EnzymeSubstrateKey Research Findings
Dipeptidyl Peptidase IV (DPP-IV)Glycyl-Prolyl-beta-naphthylamideFirst identified through hydrolysis of this substrate. acs.orgscispace.com The enzyme from human placenta has a pH optimum of 8.5. scispace.com Human fibroblast DPP-IV hydrolyzes L-Alanyl-L-alanyl-beta-naphthylamide ten times more slowly than Glycyl-L-prolyl-beta-naphthylamide. nih.gov
Dipeptidyl Peptidase II (DPP-II)Lys-Ala-beta-naphthylamideUsed for the purification and characterization of DPP-II from rat kidney.

Prolyl Endopeptidases (PEP) and Z-Gly-Pro-beta-naphthylamide Substrates

Prolyl endopeptidase (PEP, EC 3.4.21.26), also known as prolyl oligopeptidase, is a serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues. The synthetic substrate Z-Gly-Pro-beta-naphthylamide (where 'Z' is a carbobenzoxy group) is widely used for the fluorometric assay of PEP activity. oup.comnih.govnih.gov The enzymatic reaction releases beta-naphthylamine, which can be quantified to determine enzyme activity. nih.govnih.gov This assay has been applied in various research contexts, including the study of PEP activity in colorectal cancer prognosis, where measurements were performed in tissue and plasma samples. nih.gov The assay typically involves incubating the enzyme source with the substrate at a specific concentration (e.g., 0.125 mM) and pH (e.g., 7.4). nih.gov

EnzymeSubstrateAssay PrincipleApplication Example
Prolyl Endopeptidase (PEP)Z-Gly-Pro-beta-naphthylamideFluorometric measurement of beta-naphthylamine released upon hydrolysis. nih.govnih.govMeasuring PEP activity in tissue and plasma for colorectal cancer prognosis studies. nih.gov

HIV-1 Protease and Complex Prolyl-Methoxy-beta-naphthylamide Substrates

The development of specific substrates is crucial for studying viral proteases like the Human Immunodeficiency Virus type 1 (HIV-1) protease. A highly sensitive and continuous assay for HIV-1 protease activity was developed using the fluorogenic substrate N-alpha-benzoyl-Arg-Gly-Phe-Pro-MeO-beta-naphthylamide. nih.gov This complex substrate contains a Phe-Pro dipeptide bond, which is a recognition site for HIV-1 protease. nih.gov The hydrolysis of this substrate by the protease releases the fluorescent product Pro-MeO-beta-naphthylamide. nih.gov This method allows for detailed enzymological studies and the screening of potential inhibitors.

EnzymeSubstrateHydrolysis ProductKinetic Parameters (Km, kcat)
HIV-1 ProteaseN-alpha-benzoyl-Arg-Gly-Phe-Pro-MeO-beta-naphthylamidePro-MeO-beta-naphthylamideKm: 2.0 +/- 0.2 mM, kcat: 75 +/- 6 s⁻¹ nih.gov

Methodological Approaches in Prolyl Beta Naphthylamide Research

Spectrophotometric and Fluorometric Assay Development for Prolyl-beta-naphthylamide Hydrolysis

Assays designed to measure the hydrolysis of this compound are primarily based on the detection of the released beta-naphthylamine product. Both spectrophotometric (colorimetric) and fluorometric methods offer distinct advantages in sensitivity and application.

Principles of Beta-Naphthylamine Release Detection

The enzymatic cleavage of this compound by a prolyl aminopeptidase (B13392206) yields two products: L-proline and beta-naphthylamine. The detection of the reaction progress hinges on quantifying the liberated beta-naphthylamine.

Spectrophotometric (Colorimetric) Detection: This is a common and straightforward method. The principle is analogous to the well-established Pyrrolidonyl Arylamidase (PYR) test, which uses a similar substrate (L-Pyrrolidonyl-β-naphthylamide). microbeonline.commicrobenotes.com After the enzymatic hydrolysis releases free beta-naphthylamine, a coupling reagent is added. A frequently used reagent is p-dimethylaminocinnamaldehyde. microbenotes.commicrobiologyinfo.comonlinebiologynotes.com This reagent reacts with the primary aromatic amine group of beta-naphthylamine to form a brightly colored Schiff base. microbeonline.commicrobenotes.com The resulting product, typically bright pink or cherry-red, can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. microbiologyinfo.comonlinebiologynotes.com This allows for the calculation of the amount of product formed over time, which is directly proportional to the enzyme's activity.

Fluorometric Detection: This method offers higher sensitivity compared to colorimetric assays. Beta-naphthylamine itself is a fluorescent molecule. When released from the non-fluorescent this compound substrate, it can be detected by measuring its fluorescence emission at a specific wavelength after excitation at an appropriate wavelength. This direct detection of the fluorescent product allows for continuous monitoring of the enzymatic reaction without the need for a secondary coupling reagent, making it suitable for kinetic studies and high-throughput applications.

Optimization of Reaction Conditions for Enzymatic Assays

To ensure accurate and reproducible results, the conditions for the enzymatic assay must be carefully optimized. Key parameters include pH, temperature, and substrate concentration.

pH: Enzymes exhibit optimal activity within a narrow pH range. For an enzyme from porcine intestinal mucosa that hydrolyzes this compound, the optimal pH was found to be around 9.0. nih.gov For a prolyl aminopeptidase variant from Streptomyces thermoluteus, peptide synthesis (the reverse reaction of hydrolysis) showed product formation peaking between pH 8.5 and 9.5. nih.gov

Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a constant, controlled temperature, often 37°C, to mimic physiological conditions.

Substrate Concentration: The initial rate of the reaction increases with substrate concentration until the enzyme becomes saturated. Determining the optimal substrate concentration is crucial for kinetic studies. teachmephysiology.com

Incubation Time: The reaction should be monitored over a period where the product formation is linear with time. For a prolyl aminopeptidase variant, product amounts were examined over a period from 0.5 to 24 hours. nih.gov

Cofactors: Some enzymes require specific ions for activity. For instance, the hydrolysis of L-prolyl-β-naphthylamide by tissue homogenates was found to be significantly activated by Ca²⁺ ions at an optimal concentration of 0.002-0.004M. jst.go.jp

The following table summarizes typical optimization parameters for enzymatic assays using this compound.

ParameterTypical Optimal Range/ConditionRationale
pH 8.5 - 9.5Ensures the enzyme is in its most active conformational state. nih.govnih.gov
Temperature 37°CMimics physiological conditions and ensures stable enzyme activity.
Substrate Concentration Varies (determined experimentally)Must be sufficient to approach saturation for Vmax studies or be well below Km for kcat/Km determination. teachmephysiology.com
Incubation Time Varies (determined experimentally)Must be within the linear range of product formation for accurate rate determination. nih.gov
Activators (e.g., Ca²⁺) 0.002 - 0.004 MRequired by some enzymes for full catalytic activity. jst.go.jp

Development of High-Throughput Screening (HTS) Assays

The need to screen large libraries of compounds for potential enzyme inhibitors has driven the development of high-throughput screening (HTS) assays. nih.govfrontiersin.org These assays adapt the principles of spectrophotometric or fluorometric detection to a miniaturized format, typically 96-well or 384-well plates, allowing for the simultaneous testing of thousands of compounds. assaygenie.comenamine.net

Key considerations for developing an HTS assay for this compound hydrolysis include:

Assay Format: Fluorometric assays are often preferred for HTS due to their higher sensitivity and fewer steps (no coupling reagent needed). enamine.net

Automation: HTS relies heavily on robotics and liquid handling systems to manage the large number of samples, ensuring precision and reproducibility. assaygenie.com

Signal-to-Noise Ratio: The assay must be optimized to produce a robust signal that is clearly distinguishable from background noise, which is critical for identifying true "hits" (active compounds). nih.gov

Data Analysis: Sophisticated software is required to process the large volumes of data generated, identify active compounds, and rule out false positives.

The development of such assays is crucial for drug discovery efforts targeting prolyl peptidases. nih.gov

Enzyme Kinetic Analysis with this compound as Substrate

This compound is an invaluable tool for studying the kinetics of enzymes that cleave it. This involves determining key parameters that describe the enzyme's efficiency and its interaction with the substrate.

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat)

The Michaelis-Menten model is a cornerstone of enzyme kinetics. libretexts.orgwikipedia.orgnih.gov It describes the relationship between the reaction rate (V) and the substrate concentration ([S]). The two key parameters derived from this model are the Michaelis constant (Km) and the catalytic constant (kcat).

Km (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). teachmephysiology.com It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. youtube.com

kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. reddit.com It represents the catalytic efficiency of a single enzyme molecule.

The determination of these parameters typically involves measuring the initial reaction rate at various concentrations of this compound and fitting the data to the Michaelis-Menten equation using non-linear regression. nih.gov

The table below shows kinetic parameters for a prolyl aminopeptidase from Serratia marcescens with different beta-naphthylamide substrates.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
This compound 0.0545900
Alanyl-beta-naphthylamide 0.252.510

Data adapted from studies on Serratia marcescens prolyl aminopeptidase.

Investigation of Enzyme Inhibition Mechanisms Using this compound Analogues

This compound and its analogues are essential for studying enzyme inhibition. By synthesizing molecules that are structurally similar to the substrate, researchers can identify compounds that bind to the enzyme's active site and block its activity. These inhibitors are critical for understanding enzyme mechanisms and for developing new drugs.

For example, a study on prolyl aminopeptidase from Serratia marcescens used the substrate specificity observed with this compound to design novel inhibitors. nih.gov Analogues where the proline residue was attached to a 2-tert-butyl- nih.govnih.govnih.govoxadiazole (TBODA) group instead of beta-naphthylamine were synthesized. These compounds, such as Pro-TBODA, proved to be potent inhibitors. nih.gov

Kinetic studies are performed in the presence of various concentrations of the inhibitor to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and to calculate the inhibition constant (Ki), which quantifies the inhibitor's potency. mdpi.com For instance, Pro-TBODA was found to have a Ki value of 0.5 µM against prolyl aminopeptidase, indicating it is a strong inhibitor. nih.gov Such studies are fundamental in the field of medicinal chemistry for the rational design of more potent and specific enzyme inhibitors. researchgate.net

Structural and Molecular Recognition Insights from Prolyl Beta Naphthylamide Studies

Elucidation of Enzyme-Substrate and Enzyme-Inhibitor Binding Pockets

The use of prolyl-beta-naphthylamide and analogous molecules has been central to mapping the topology of the active sites of prolyl peptidases, such as Dipeptidyl Peptidase-4 (DPP-4). The defined structure of the substrate allows researchers to deduce the complementary shape and chemical nature of the enzyme's binding pockets.

The active site of DPP-4, for instance, is understood to be composed of several subsites, with the S1 and S2 pockets being the most critical for substrate recognition.

The S1 Pocket : This subsite is characterized as a tight, hydrophobic pocket. mdpi.com Structural analyses informed by how the enzyme accommodates this compound reveal that this pocket is perfectly shaped to accept the pyrrolidine (B122466) ring of the proline residue. The nonpolar nature of the pocket explains the enzyme's high specificity for proline or, to a lesser extent, alanine (B10760859) at the penultimate (P1) position of a substrate. mdpi.com The beta-naphthylamide portion of the molecule, being a bulky group, helps to define the spatial limits and accessibility of this pocket.

The S2 Pocket : This adjacent pocket accommodates the N-terminal amino acid of a dipeptide substrate (e.g., the glycine (B1666218) in Gly-Pro-β-naphthylamide). This pocket is characterized by charged residues. mdpi.com The interaction of the substrate's terminal amino group within this pocket is crucial for proper orientation and stabilization of the enzyme-substrate complex.

By observing the binding and cleavage of a simple, rigid molecule like this compound, researchers can infer the dimensions and physicochemical properties of these binding sites. This knowledge is subsequently exploited in the rational design of specific inhibitors that can fit into these pockets and block the enzyme's activity.

Binding PocketInteracting Substrate Moiety (from this compound)Key CharacteristicsPrimary Function
S1 PocketProline RingNarrow, hydrophobicConfers specificity for proline/alanine residues
S2 PocketN-terminal Amino GroupContains charged residuesAnchors the N-terminus of the substrate

Identification of Key Amino Acid Residues Governing Proline Recognition

Beyond defining the general shape of the binding pockets, studies with this compound have been crucial for identifying the specific amino acid residues within the enzyme that are responsible for substrate recognition and catalysis. By combining kinetic assays using this substrate with techniques like site-directed mutagenesis and X-ray crystallography, the precise roles of individual residues have been pinpointed.

Within the DPP-4 active site, several key residues have been identified whose interactions are critical for binding and catalysis:

Residues of the S1 Pocket : The specificity for the proline ring is governed by a constellation of hydrophobic and aromatic residues. These include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. mdpi.com These residues form van der Waals interactions with the proline ring of this compound, creating a snug fit and excluding bulkier or charged amino acid side chains.

Residues for N-terminal Anchoring : A pair of glutamic acid residues, Glu205 and Glu206, are vital for recognizing the N-terminal amino group of the substrate. mdpi.comnih.gov They form a salt bridge with the positively charged amine, effectively anchoring the substrate in the correct orientation for cleavage. The consistent interaction observed across numerous substrates and inhibitors highlights the fundamental role of these residues, a role first explored using simple substrates like this compound.

The Catalytic Triad (B1167595) : Like many serine proteases, the catalytic activity relies on a triad of amino acids: Ser630, Asp708, and His740. nih.gov While these residues are responsible for the chemical step of peptide bond cleavage, their access to the substrate is only possible after the substrate is properly docked into the S1 and S2 pockets through interactions with the residues mentioned above. Kinetic studies measuring the rate of this compound cleavage are a primary method for assessing the functional consequence of mutating any of these key catalytic or binding residues.

Residue(s)Location/PocketInteraction with this compound MoietyFunction
Tyr631, Val656, Trp659, Tyr662, Tyr666, Val711S1 PocketProline RingHydrophobic interactions for proline specificity
Glu205, Glu206S2 PocketN-terminal Amino GroupForms salt bridge to anchor the substrate
Arg125S2 PocketN-terminal Amino GroupStabilizes substrate binding
Ser630, Asp708, His740Catalytic SitePeptide BondPerforms nucleophilic attack and hydrolysis

Conformational Aspects of Enzyme-Substrate Interactions Facilitated by this compound

Enzyme-substrate binding is not a simple lock-and-key process but a dynamic interaction that often involves conformational changes in the enzyme. Studies on peptidases that cleave this compound suggest that substrate binding induces structural rearrangements necessary for efficient catalysis.

Molecular dynamics simulations and structural studies have revealed that portions of the enzyme, particularly in the β-propeller domain, can act as a "flap" or gate for the active site. nih.gov This flap can exist in "open" and "closed" conformations. nih.gov

Substrate Entry : In the "open" conformation, the active site is accessible, allowing a substrate like this compound to enter and bind to the S1 and S2 pockets.

Induced Fit and Catalysis : The initial binding of the substrate induces a conformational change, causing the flap to move to a "closed" state. nih.gov This movement serves multiple purposes: it shields the active site from the solvent (water), which can be crucial for the chemical reaction, and it precisely positions the substrate's scissile bond relative to the catalytic triad (Ser630, Asp708, His740).

Product Release : After the peptide bond is cleaved, the enzyme must revert to its "open" conformation to release the products, proline and beta-naphthylamine, allowing the catalytic cycle to begin anew.

The use of simple, rigid substrates like this compound is advantageous in studying these dynamics. Their defined structure allows researchers to more clearly interpret the resulting conformational changes in the enzyme, providing a clearer picture of the induced-fit mechanism that governs the enzyme's catalytic power and specificity.

Research Applications and Investigative Utilities of Prolyl Beta Naphthylamide

Characterization of Novel Peptidases and Hydrolases

A significant application of Prolyl-beta-naphthylamide is in the discovery and characterization of novel peptidases and hydrolases. As a specific substrate for enzymes that cleave N-terminal proline residues, it facilitates the identification and purification of such enzymes from various biological sources.

Similarly, this compound was instrumental in the characterization of a novel prolyl aminopeptidase (B13392206) from the Maitake mushroom (Grifola frondosa). tandfonline.com This enzyme also exhibited a preference for this compound over other aminopeptidase substrates. tandfonline.com The detailed characterization of these enzymes, including their molecular weight, optimal pH, and thermal stability, was made possible through assays employing this chromogenic substrate. tandfonline.com

Table 1: Properties of Novel Peptidases Characterized Using this compound

EnzymeSourceMolecular Weight (kDa)Optimal pHKey Findings
Proline-beta-naphthylamidasePorcine intestinal mucosa~174 (trimer of 58 kDa subunits)~9.0Identified as a serine hydrolase with high specificity for this compound. nih.gov
Prolyl Aminopeptidase (GfPAP)Grifola frondosa (Maitake mushroom)~58 (dimer of 33 kDa subunits)7.5A thermostable enzyme that efficiently hydrolyzes this compound. tandfonline.com

Microbial Identification and Differentiation in Laboratory Settings

This compound is a key component in rapid enzymatic tests for the presumptive identification of various microorganisms in clinical and laboratory settings. The basis of these tests is the detection of L-proline aminopeptidase activity, an enzyme produced by certain bacteria and yeasts.

A prominent application is in the identification of Candida albicans, a common fungal pathogen. acs.orgthermofisher.com C. albicans produces L-proline aminopeptidase, which hydrolyzes this compound. acs.org The resulting release of beta-naphthylamine is detected by a colorimetric reagent, allowing for the rapid and presumptive identification of this yeast. acs.orgthermofisher.com This method has been incorporated into commercially available test kits and has even been adapted for novel detection systems, such as thread-based analytical devices for point-of-care diagnostics. acs.org

The compound is also used in the identification of the bacterium Neisseria gonorrhoeae, the causative agent of gonorrhea. nih.govnih.gov The detection of prolyl iminopeptidase (PIP) activity is a feature of several commercial identification panels for Neisseria species. nih.gov However, it is important to note that strains of N. gonorrhoeae lacking PIP activity have been identified, which can lead to misidentification if this test is used as the sole diagnostic criterion. nih.gov

Table 2: Application of this compound in Microbial Identification

MicroorganismEnzyme DetectedPrinciple of TestSignificance
Candida albicansL-proline aminopeptidaseHydrolysis of this compound releases beta-naphthylamine, which produces a color change with a detection reagent. acs.orgthermofisher.comRapid presumptive identification of a major fungal pathogen. acs.orgthermofisher.com
Neisseria gonorrhoeaeProlyl iminopeptidase (PIP)Enzymatic cleavage of the substrate indicates the presence of the organism. nih.govAids in the identification of the causative agent of gonorrhea, though PIP-negative strains exist. nih.gov

Development and Evaluation of Enzyme Inhibitors and Modulators

This compound serves as a valuable substrate in the screening and characterization of enzyme inhibitors. By providing a straightforward method to measure enzyme activity, researchers can assess the potency and mechanism of action of potential inhibitory compounds.

In the study of the aforementioned proline-beta-naphthylamidase from porcine intestinal mucosa, various compounds were tested for their inhibitory effects. nih.gov The enzyme's activity was drastically reduced by serine protease inhibitors such as diisopropylfluorophosphate and phenylmethanesulfonyl fluoride (B91410), indicating the presence of a critical serine residue in the active site. nih.gov In contrast, it was only slightly inhibited by classic aminopeptidase inhibitors like amastatin (B1665947) and bestatin. nih.gov

Similarly, the prolyl aminopeptidase from Grifola frondosa was shown to be markedly inhibited by phenylmethylsulfonyl fluoride and arphamenin A. tandfonline.com It was also sensitive to inhibitors targeting cysteine residues, such as p-chloromercuribenzoic acid and iodoacetic acid. tandfonline.com These findings are crucial for understanding the enzymatic mechanism and for the development of specific inhibitors for these types of peptidases.

Table 3: Inhibition of Peptidases Assayed with this compound

EnzymeInhibitorEffectInference
Proline-beta-naphthylamidase (porcine)Diisopropylfluorophosphate, Phenylmethanesulfonyl fluorideDrastic inhibition nih.govEnzyme is a serine hydrolase. nih.gov
Amastatin, BestatinSlight inhibition nih.govActive site differs from some other aminopeptidases. nih.gov
Prolyl Aminopeptidase (G. frondosa)Phenylmethylsulfonyl fluoride, Arphamenin AMarked inhibition tandfonline.comImportance of serine residues in the active site. tandfonline.com
p-Chloromercuribenzoic acid, Iodoacetic acidInhibition tandfonline.comInvolvement of cysteine residues in enzyme function. tandfonline.com

Exploration of Enzymatic Activity in Biological Samples for Research Biomarker Discovery

The measurement of enzymatic activity that cleaves this compound in various biological samples is a fundamental research tool that can contribute to the initial stages of biomarker discovery. Alterations in the activity of specific peptidases can be associated with various physiological and pathological states. By quantifying the rate of this compound hydrolysis in tissue homogenates, cell lysates, or other biological fluids, researchers can investigate changes in enzyme expression or activity that may correlate with a particular condition.

For instance, the detailed characterization of proline-beta-naphthylamidase activity in the intestinal mucosa provides a baseline understanding of this enzyme's function in a specific tissue. nih.gov Future research could explore whether the activity of this or similar enzymes is altered in gastrointestinal diseases, potentially identifying it as a research biomarker. While not a direct biomarker discovery study in itself, such foundational research is a critical prerequisite. The ability to reliably measure enzymatic activity in complex biological samples using a specific substrate like this compound is essential for identifying and validating potential enzyme-based biomarkers.

Q & A

Q. What are the standard methodologies for detecting Prolyl-beta-naphthylamide in enzymatic assays?

this compound is commonly detected using fluorometric assays due to its inherent fluorescence properties. A standard protocol involves coupling enzymatic hydrolysis with β-naphthylamide release, measured at an excitation/emission of 340/410 nm. Researchers should validate the assay using negative controls (e.g., enzyme inhibitors) and calibrate with synthetic β-naphthylamide standards . Ensure buffer compatibility (e.g., Tris-HCl pH 7.4) to avoid fluorescence quenching .

Q. How can researchers optimize reaction conditions for this compound hydrolysis studies?

Optimization requires systematic testing of variables:

  • Temperature : Use a gradient thermal cycler (25–45°C) to identify optimal activity.
  • pH : Test buffers (e.g., acetate, phosphate, Tris) across pH 5.0–8.0.
  • Substrate concentration : Perform Michaelis-Menten kinetics (0.1–10 mM range). Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate KmK_m and VmaxV_{max} .

Q. What are the common pitfalls in quantifying this compound activity, and how can they be mitigated?

Key issues include:

  • Fluorescence interference : Pre-treat samples with activated charcoal to remove contaminants .
  • Enzyme instability : Add stabilizing agents (e.g., glycerol or DTT) to reaction mixtures .
  • Nonlinear kinetics : Verify substrate saturation and exclude outlier data points using Grubbs’ test .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity data across studies?

Contradictions often arise from methodological differences. To address this:

  • Cross-validate protocols : Replicate key experiments using identical conditions (e.g., enzyme source, buffer composition).
  • Meta-analysis : Compile datasets from primary literature (PubMed/MEDLINE, Embase) and apply statistical heterogeneity tests (I² statistic) .
  • Control for batch variability : Use commercial reference standards (e.g., Sigma-Aldrich Lot# comparisons) .

Q. What advanced techniques are used to study the structural interactions of this compound with prolyl oligopeptidases?

  • Molecular docking : Use AutoDock Vina to model substrate-enzyme binding, focusing on active-site residues (e.g., Ser554, His680) .
  • Fluorescence quenching : Measure Stern-Volmer constants to assess dynamic/static interactions .
  • X-ray crystallography : Co-crystallize the enzyme-substrate complex and resolve structures at ≤2.0 Å resolution (PDB deposition recommended) .

Q. How should researchers design experiments to investigate competitive inhibition of this compound hydrolysis?

  • Inhibitor screening : Test potential inhibitors (e.g., Z-Pro-prolinal) at 10× KmK_m concentrations.
  • Dose-response curves : Use a 4-parameter logistic model to calculate IC₅₀ values .
  • Mechanistic validation : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .

Methodological Challenges and Solutions

Q. How can technical variability in this compound assays be minimized during large-scale studies?

  • Automation : Use robotic liquid handlers (e.g., Beckman Coulter Biomek) for precise pipetting .
  • Batch normalization : Include internal controls (e.g., spiked β-naphthylamide) in each plate .
  • Blinded analysis : Assign sample IDs randomly to avoid observer bias .

Q. What statistical approaches are recommended for analyzing time-dependent this compound degradation?

  • Nonlinear mixed-effects modeling : Fit degradation curves using tools like Monolix .
  • Survival analysis : Apply Kaplan-Meier estimates if studying enzyme inactivation over time .

Literature Integration and Reproducibility

Q. How can researchers ensure reproducibility when citing this compound protocols from older studies?

  • Update buffers : Replace obsolete reagents (e.g., DEPC-treated water with RNase inhibitors) .
  • Validate equipment : Confirm spectrophotometer calibration using NIST-traceable standards .
  • Document deviations : Publish detailed supplementary materials (e.g., exact centrifugation speeds) .

Q. What criteria should guide the selection of primary literature for this compound reviews?

  • Inclusion : Peer-reviewed studies with full methodological transparency (e.g., buffer recipes, enzyme sources) .
  • Exclusion : Studies lacking negative controls or using unvalidated commercial kits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prolyl-beta-naphthylamide
Reactant of Route 2
Reactant of Route 2
Prolyl-beta-naphthylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.